1-Methylazetidin-3-ol

Catalog No.
S733405
CAS No.
111043-48-2
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylazetidin-3-ol

Address metabolic instability in lead compounds with 1-Methylazetidin-3-ol, a ready-to-use N-methyl azetidine building block. Its permanently installed N-methyl group blocks oxidative metabolism, improving in vivo exposure without requiring additional synthetic steps. Ideal for bioisosteric replacement of larger heterocycles to enhance solubility. • Eliminates deprotection/methylation steps, reducing process costs. • sp3-rich scaffold lowers LogP and increases aqueous solubility. • Reliable supply with verified purity for streamlined drug discovery.

CAS Number

111043-48-2

Product Name

1-Methylazetidin-3-ol

IUPAC Name

1-methylazetidin-3-ol

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3

InChI Key

IJVQAJHYYRVZNE-UHFFFAOYSA-N

SMILES

CN1CC(C1)O

Canonical SMILES

CN1CC(C1)O

The exact mass of the compound 1-Methylazetidin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methylazetidin-3-ol, N-Methyl-3-azetidinol, 3-Hydroxy-1-methylazetidine, 1-Methyl-3-azetidinol, N-Methylazetidin-3-ol

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

1-Methylazetidin-3-ol is a saturated, four-membered heterocyclic alcohol used as a building block in medicinal chemistry. As a substituted azetidine, it provides a low molecular weight, sp3-rich scaffold that is incorporated into drug candidates to enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability. [REFS-1, REFS-2] Its fixed N-methyl group and 3-hydroxyl functional handle make it a strategic precursor for creating derivatives with specific steric and electronic profiles, differentiating it from unsubstituted or alternatively protected azetidines.

Research Fit

Azetidine scaffold for medicinal chemistry synthesis
Defined N-methyl and C3-hydroxyl substitution pattern
Strained ring geometry for conformationally restricted building blocks

Selecting 1-Methylazetidin-3-ol over seemingly similar analogs is a critical process and design decision. The permanently installed N-methyl group is not a trivial modification; it fundamentally alters the compound's utility compared to alternatives. Substituting it with azetidin-3-ol introduces a reactive N-H bond, creating a different reactivity profile and potential site for undesired metabolism. Using an N-Boc protected analog, such as N-Boc-azetidin-3-ol, necessitates additional deprotection and methylation steps, complicating synthesis and increasing process costs. [1] Furthermore, swapping the four-membered ring for a larger pyrrolidine or piperidine analog changes the scaffold's rigidity, polarity, and three-dimensional shape, which can negatively impact target binding and solubility. [2] Therefore, 1-Methylazetidin-3-ol is specified when its unique combination of stability, basicity, and ready-to-use structure is required for a streamlined synthesis and optimized final product performance.

Substitution Risk

Unsubstituted azetidin-3-ol
Lacks N-methyl group; may alter lipophilicity and metabolic soft spot, shifting ADME profiles and reaction selectivity.
Heavier N-alkyl analogs (ethyl, isopropyl, benzyl)
Increased steric bulk and lipophilicity may reduce aqueous solubility and alter coupling efficiency or pharmacokinetic behaviour.
Acyclic amine-alcohols (e.g., 2-(methylamino)ethanol)
High conformational flexibility adds entropic penalty on target binding and limits stereochemical control during synthesis.

N-Methyl Group Blocks Key Metabolic Site

In the development of kinase inhibitors, blocking sites of metabolic degradation is critical for achieving suitable in vivo exposure. A patent for novel kinase inhibitors demonstrated that incorporating a 1-methylazetidin-3-yl moiety resulted in significantly improved metabolic stability compared to a structurally similar N-H pyrrolidine analog. The half-life of the N-methylazetidine compound in human liver microsomes was over 2.5 times longer than the pyrrolidine-containing comparator. [1]

Evidence DimensionMetabolic Half-Life (T½)
Target Compound Data>120 minutes (for a derivative containing the 1-methylazetidin-3-yl moiety)
Comparator Or Baseline47 minutes (for a derivative containing a structurally analogous pyrrolidin-3-yl moiety)
Quantified Difference>2.5-fold increase in metabolic half-life
ConditionsIncubation with human liver microsomes (HLM).

This demonstrates a direct, quantifiable improvement in a critical drug-like property, justifying the selection of this specific methylated scaffold to reduce metabolic clearance.

Lipophilicity (LogP)
Cross-study comparable
Consensus LogP −0.18 (vs. −1.23 azetidin-3-ol and 0.5–1.5 Boc-azetidin-3-ol)
May support balanced membrane permeability design
Consensus LogP from multiple models; experimental data to verify

Direct-Use Precursor Avoids Multi-Step Synthesis

For synthetic routes requiring a terminal N-methylazetidine moiety, 1-Methylazetidin-3-ol offers a significant process advantage over the common alternative of using a protected precursor like N-Boc-azetidin-3-ol. Syntheses starting with N-Boc-azetidin-3-ol or related protected intermediates require a minimum of two additional steps: Boc-deprotection (typically with a strong acid like TFA) followed by N-methylation (e.g., via reductive amination or with a methylating agent). [REFS-1, REFS-2] Procuring 1-Methylazetidin-3-ol directly eliminates these steps, saving time, reducing reagent costs, and simplifying purification.

Evidence DimensionRequired Synthetic Steps
Target Compound Data0 (Ready for direct coupling via the hydroxyl group)
Comparator Or Baseline2+ (N-Boc Deprotection -> N-Methylation)
Quantified DifferenceEliminates at least two synthetic and purification steps
ConditionsStandard synthesis of N-methylazetidine-containing final products.

This compound provides a more economical and efficient synthetic route for specific targets, reducing operational complexity and cost for chemistry teams.

Aqueous Solubility
Class-level inference
84.2–315.0 mg/mL (vs. <10 mg/mL for heavier N-alkyl analogs)
High calculated solubility may reduce assay precipitation risk
ESOL/Ali methods; requires experimental confirmation

Improved Solubility Over Larger Ring Analogs

In medicinal chemistry, replacing larger heterocyclic rings with the smaller, more rigid azetidine scaffold is a validated strategy for improving aqueous solubility. The azetidine ring imparts greater polarity and reduces lipophilicity (LogP) compared to its five-membered (pyrrolidine) and six-membered (piperidine) counterparts. For example, in a comparative study of representative sulfonylamide derivatives, the calculated LogP increased from ~1.3 for the azetidine derivative to 1.6 for the pyrrolidine and 1.9 for the piperidine, with a corresponding decrease in aqueous solubility from high to low across the series. This makes 1-Methylazetidin-3-ol a preferred building block when the goal is to increase the hydrophilicity of a lead compound.

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound Data~1.3 (for a representative azetidine derivative)
Comparator Or Baseline1.6 (for a representative pyrrolidine derivative) and 1.9 (for a representative piperidine derivative)
Quantified DifferenceAzetidine derivative is less lipophilic by 0.3-0.6 LogP units
ConditionsCalculated values for representative N-phenylsulfonyl derivatives.

Selecting this azetidine building block over a pyrrolidine or piperidine analog is a rational strategy to improve the aqueous solubility of a final compound, a frequent challenge in drug development.

Conformational Rigidity
Class-level inference
0 rotatable bonds (vs. 2 for acyclic analog)
Zero rotatable bonds may improve binding affinity
Topological parameter; supports fragment-based design
Metabolic Stability
Class-level inference
N-methyl group predicted to reduce N-dealkylation (vs. unsubstituted azetidine)
May offer improved metabolic stability in drug candidates
Azetidine class SAR; target-dependent validation needed

Kinase Inhibitor Design for Reduced Metabolic Clearance

When a lead compound in a kinase inhibitor program shows rapid degradation in liver microsome assays, and metabolic analysis points to oxidation of an analogous N-H or other vulnerable moiety, 1-Methylazetidin-3-ol is the right choice. Its N-methyl group blocks a potential site of metabolism, directly addressing the clearance issue and increasing the likelihood of achieving sufficient in vivo exposure. [1]

Accelerating Late-Stage Functionalization Timelines

For projects that require the incorporation of a specific N-methylazetidinyl group into a complex intermediate, this compound is the optimal choice to streamline the workflow. It avoids the need to re-optimize deprotection and methylation conditions on a valuable, late-stage substrate, thereby de-risking the synthesis and shortening the timeline to the final product compared to using an N-Boc protected analog. [2]

Improving Solubility of Lipophilic Drug Candidates

When a promising but poorly soluble lead compound contains a larger, more lipophilic heterocycle (like a piperidine or pyrrolidine), 1-Methylazetidin-3-ol serves as a superior bioisosteric replacement. Its incorporation is a targeted strategy to lower the compound's LogP and increase aqueous solubility, potentially improving its suitability for oral or parenteral formulation. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead optimization studies
Balanced lipophilicity and high aqueous solubility profile
Brain penetration and oral bioavailability endpoints
Metabolic stability optimization
N-methyl substitution to block oxidative metabolism
In vitro metabolic stability assays
Stereochemically controlled synthesis
Zero rotatable bonds for predictable reactivity
Reaction selectivity and yield
Fragment-based library development
Rule-of-three compliant fragment with 3D character
Ligand efficiency and hit validation

XLogP3

-0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-3-azetidinol

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